2-(1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3'-piperidine]-3-yl)aceticacid
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Overview
Description
2-(1’-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3’-piperidine]-3-yl)acetic acid is a complex organic compound featuring a tert-butyloxycarbonyl (Boc) protecting group. This compound is notable for its use in various synthetic applications, particularly in the development of pharmaceuticals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1’-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3’-piperidine]-3-yl)acetic acid typically involves multiple steps, starting with the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction conditions often include aqueous or acetonitrile solutions and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds . This method is advantageous due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1’-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3’-piperidine]-3-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1’-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3’-piperidine]-3-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1’-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3’-piperidine]-3-yl)acetic acid involves the protection of amine groups, which prevents unwanted side reactions during synthesis . The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tert-butoxycarbonyl)-3-piperidinecarboxylic acid
- (S)-1-Boc-piperidine-2-carboxylic acid
- 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)acetic acid
Uniqueness
2-(1’-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3’-piperidine]-3-yl)acetic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise control over molecular architecture.
Properties
Molecular Formula |
C20H27NO4 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,3'-piperidine]-1-yl]acetic acid |
InChI |
InChI=1S/C20H27NO4/c1-19(2,3)25-18(24)21-10-6-9-20(13-21)12-14(11-17(22)23)15-7-4-5-8-16(15)20/h4-5,7-8,14H,6,9-13H2,1-3H3,(H,22,23) |
InChI Key |
NOYSNFSVSDDBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(C3=CC=CC=C23)CC(=O)O |
Origin of Product |
United States |
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